molecular formula C4H4N4O2 B15249690 4-Imino-6-oxo-1,4,5,6-tetrahydro-1,3,5-triazine-2-carbaldehyde

4-Imino-6-oxo-1,4,5,6-tetrahydro-1,3,5-triazine-2-carbaldehyde

Cat. No.: B15249690
M. Wt: 140.10 g/mol
InChI Key: VOJZUPQWRUUKOA-UHFFFAOYSA-N
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Description

4-Imino-6-oxo-1,4,5,6-tetrahydro-1,3,5-triazine-2-carbaldehyde is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imino-6-oxo-1,4,5,6-tetrahydro-1,3,5-triazine-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of (1-ethoxyethylidene)malononitrile with cyanoacetamide or cyanothioacetamide, yielding pyridine derivatives. These derivatives can then undergo aminomethylation with formaldehyde and primary amines to form the desired triazine compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Imino-6-oxo-1,4,5,6-tetrahydro-1,3,5-triazine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, primary amines, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, aminomethylation reactions with formaldehyde and primary amines can yield various triazine derivatives .

Scientific Research Applications

4-Imino-6-oxo-1,4,5,6-tetrahydro-1,3,5-triazine-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Imino-6-oxo-1,4,5,6-tetrahydro-1,3,5-triazine-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Imino-6-oxo-1,4,5,6-tetrahydro-1,3,5-triazine-2-carbaldehyde is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets

Properties

Molecular Formula

C4H4N4O2

Molecular Weight

140.10 g/mol

IUPAC Name

4-amino-6-oxo-1H-1,3,5-triazine-2-carbaldehyde

InChI

InChI=1S/C4H4N4O2/c5-3-6-2(1-9)7-4(10)8-3/h1H,(H3,5,6,7,8,10)

InChI Key

VOJZUPQWRUUKOA-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=NC(=NC(=O)N1)N

Origin of Product

United States

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